molecular formula C6H14N2O2 B7782188 (S)-2-amino-4-(ethylamino)butanoic acid

(S)-2-amino-4-(ethylamino)butanoic acid

Cat. No.: B7782188
M. Wt: 146.19 g/mol
InChI Key: XEPKOIOJGLMVRJ-YFKPBYRVSA-N
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Description

(S)-2-amino-4-(ethylamino)butanoic acid is a chiral amino acid derivative It is structurally characterized by the presence of an amino group, an ethylamino group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-4-(ethylamino)butanoic acid typically involves the selective hydrolysis of racemic N-protected-2-aminobutyric acid using an acylase enzyme. This enzyme can be derived from sources such as Thermococcus litorolis or Aspergillus melleus . Another method involves the use of microbial alpha-transaminases to convert alpha-keto acids into L-alpha-amino acids .

Industrial Production Methods

Industrial production methods for this compound often involve biocatalytic processes. For example, engineered strains of Saccharomyces cerevisiae have been used to produce enantiopure (S)-2-aminobutyric acid by expressing heterologous genes that convert L-threonine to (S)-2-aminobutyric acid .

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-4-(ethylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amino groups into corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols.

    Substitution: The amino groups can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-amino-4-(ethylamino)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-amino-4-(ethylamino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism. The compound’s effects are mediated through its incorporation into metabolic pathways, influencing the synthesis of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-amino-4-(ethylamino)butanoic acid is unique due to its specific structural configuration and the presence of both amino and ethylamino groups. This distinct structure imparts unique chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

(2S)-2-amino-4-(ethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-2-8-4-3-5(7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPKOIOJGLMVRJ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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